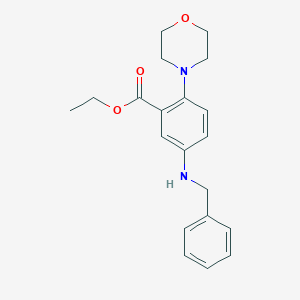
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzylamino group, a morpholinyl group, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The morpholinyl group is then introduced via a subsequent reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino and morpholinyl groups can facilitate binding to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the context of the study.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate
- Ethyl 3-[(3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate
Uniqueness
ethyl 5-(benzylamino)-2-(morpholin-4-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4g/mol |
Nom IUPAC |
ethyl 5-(benzylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-20(23)18-14-17(21-15-16-6-4-3-5-7-16)8-9-19(18)22-10-12-24-13-11-22/h3-9,14,21H,2,10-13,15H2,1H3 |
Clé InChI |
CNJIDLKDXFILJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3 |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B496369.png)
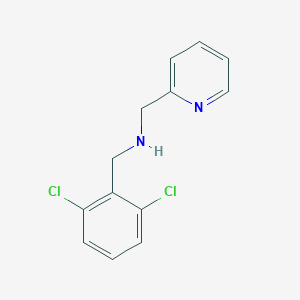
SULFANYL]ETHYL})AMINE](/img/structure/B496371.png)
![N~1~-[4-(diethylamino)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B496372.png)
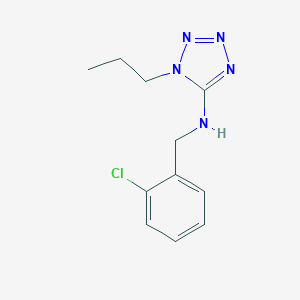
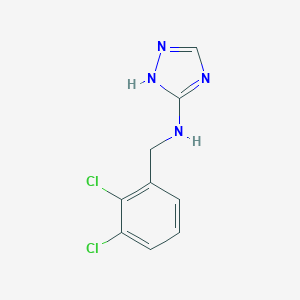
![1-[4-(methylsulfanyl)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496375.png)
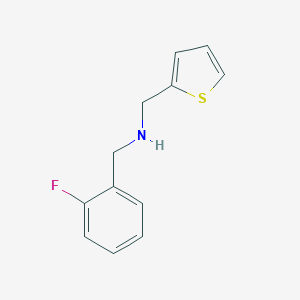
![1-{[2-(Benzylamino)ethyl]amino}-2-propanol](/img/structure/B496377.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B496379.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B496381.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B496383.png)
![2-(1H-indol-3-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]ethanamine](/img/structure/B496385.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B496386.png)
